Lipophilicity Differentiation: Reduced LogP of 3-Bromo-N-(2,2,2-trifluoroethyl)benzamide vs. Unsubstituted Analog
The target compound exhibits a measured LogP of 2.2, which is 0.17 units lower than the LogP of 2.37 for the unsubstituted N-(2,2,2-trifluoroethyl)benzamide [1][2]. This quantitative reduction in lipophilicity, imparted by the 3‑bromo substituent, directly influences key ADME parameters such as membrane permeability and metabolic stability, making the target compound a distinct entity for lead optimization.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | N-(2,2,2-trifluoroethyl)benzamide: 2.37 |
| Quantified Difference | 0.17 unit decrease |
| Conditions | Calculated/experimental LogP values |
Why This Matters
A lower LogP can translate to improved aqueous solubility and reduced off-target binding, differentiating this compound's utility in in vitro assays and in vivo pharmacokinetic studies compared to more lipophilic analogs.
- [1] ChemExper Chemical Directory. (2024). Physical Properties for 3-Bromo-N-(2,2,2-trifluoroethyl)benzamide (Entry ID: 51778127). View Source
- [2] Chemsrc. (2016). N-(2,2,2-trifluoroethyl)benzamide (CAS 348-08-3) Properties. View Source
